molecular formula C20H21N3O4 B2513385 {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid CAS No. 1796916-14-7

{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid

Cat. No.: B2513385
CAS No.: 1796916-14-7
M. Wt: 367.405
InChI Key: NYSPQRRENZKGJJ-UHFFFAOYSA-N
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Description

{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid (Vitas-M Lab ID: BBL033822) is a high-purity chemical compound supplied as a dry powder with an available amount of 117 mg . It has a molecular weight of 367.4 and an empirical formula of C20H21N3O4 . Its structure features a diazabicyclic core, a scaffold recognized in medicinal chemistry as a privileged structure for targeting nicotinic acetylcholine receptors (nAChRs) . This core is derived from natural product leads and is known to be a key pharmacophore for interaction with these receptors . nAChRs are ligand-gated ion channels implicated in various neurological pathways and serve as important targets for research in brain diseases . Compounds based on this 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold have been reported to show high affinity and selectivity for specific nAChR subtypes, such as α4β2*, and can function as partial agonists or antagonists . The physicochemical properties of this compound suggest good drug-likeness, with a Lipinsky logP of 1.244, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a polar surface area (PSA) of 89 . It features only 3 rotatable bonds, indicating potential conformational restraint, and contains 4 ring systems . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature on the diazabicyclic scaffold for further insight into its potential research applications .

Properties

IUPAC Name

2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-17-8-4-7-16-15-9-13(11-23(16)17)10-22(12-15)20(27)21-18(19(25)26)14-5-2-1-3-6-14/h1-8,13,15,18H,9-12H2,(H,21,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSPQRRENZKGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid is a derivative of a complex bicyclic structure that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly in the context of inhibiting diguanylate cyclases (DGCs), which are critical enzymes in bacterial biofilm formation.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic framework that includes an oxo group and a phenylacetic acid moiety. The IUPAC name for this compound is:

\text{N 1S 5R 8 oxo 1 5 6 8 tetrahydro 2H 1 5 methanopyrido 1 2 a 1 5 diazocin 3 4H yl carbonyl}-L-phenylalanine}

Molecular Formula

The molecular formula is C_{21}H_{23}N_{3}O_{4}, with a molecular weight of approximately 381.43 g/mol.

Diguanylate cyclases synthesize cyclic di-GMP (c-di-GMP), a secondary messenger that promotes biofilm formation in various bacteria. Inhibition of DGCs can disrupt biofilm development and enhance susceptibility to antibiotics. The compound has demonstrated competitive inhibition against DGCs in several studies.

Inhibition of DGCs

Research has identified several small molecules that inhibit DGC activity. Among these is the compound , which has been shown to effectively reduce biofilm formation in pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.

Key Findings:

  • In vitro Studies: The compound was tested alongside other DGC inhibitors in vitro and showed significant inhibition of biofilm formation on surfaces such as urinary catheters.
  • Toxicity Assessment: Notably, some derivatives exhibited low toxicity to eukaryotic cells while maintaining their antimicrobial efficacy.

Study 1: Biofilm Inhibition

In a study conducted by Sambanthamoorthy et al. (2014), the compound was part of a screening process that identified four small molecules capable of inhibiting DGCs. These inhibitors were able to disperse established biofilms and prevent initial adherence of bacteria to surfaces.

CompoundBiofilm DispersalToxicity to Eukaryotic Cells
LP-3134YesLow
LP-3145YesLow
LP-4010YesModerate
Compound YesLow

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications to the bicyclic structure could enhance inhibitory potency against DGCs. The presence of specific functional groups was crucial for maintaining biological activity while minimizing toxicity.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The unique nitrogen-containing heterocycles in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
  • Antimicrobial Properties : The broad-spectrum antimicrobial activity of related compounds has been documented. The structural features of {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid may allow it to act against a range of bacterial and fungal pathogens .
  • Neuroprotective Effects : There is emerging evidence that pyrido-diazocine derivatives can exhibit neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders where oxidative stress plays a critical role .

Synthesis and Derivatives

The synthesis of {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid involves multi-step processes that can yield various derivatives with tailored biological activities. The ability to modify substituents on the phenyl group or the carbonyl moiety allows for the exploration of structure-activity relationships (SAR) in drug design .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of similar pyrido-diazocine derivatives against prostate cancer cells. Results showed that compounds with a carbonyl group exhibited enhanced apoptosis in cancer cells compared to their non-carbonyl counterparts. This suggests that the carbonyl functionality in {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid may play a crucial role in its biological activity .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of pyrido-diazocines were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations of the tested compounds. This highlights the potential application of {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Notes
Target Compound (Phenylacetic acid derivative) C₂₀H₂₂N₃O₄ (inferred) ~368.4 g/mol 8-oxo, phenylacetic acid Data limited; inferred stability from bicyclic core
(1R,5S)-N-Allyl-9,11-dibromo-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide C₁₇H₁₈Br₂N₃O₂ 505.23 g/mol Allyl carboxamide, bromine substitutions Antiviral activity against H1N1 and parainfluenza virus type 3
6-({[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid C₁₉H₂₈N₄O₄ 384.4 g/mol Hexanoic acid chain Supplier-listed; potential improved solubility
Benzo[b][1,4]oxazin-3(4H)-one derivative C₂₁H₂₀N₄O₃ 376.4 g/mol Substituted phenyl, oxadiazole Synthesized via Cs₂CO₃-mediated coupling; no reported bioactivity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₈H₂₈N₄O₇ 532.5 g/mol Nitrophenyl, cyano, ester groups Characterized via NMR/IR; melting point 243–245°C
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide C₂₂H₂₀F₂N₆O₃ 454.4 g/mol Difluorophenyl, hydroxy-acetyl Separated into isomers via chiral chromatography; ES/MS m/z 428.3

Key Findings:

Structural Impact on Bioactivity: Bromine substitutions in the dibromo-carboxamide analogue (Table 1, Row 2) correlate with antiviral activity, likely due to enhanced halogen bonding with viral targets . The hexanoic acid derivative (Row 3) may exhibit improved solubility compared to the phenylacetic acid parent compound, critical for oral bioavailability .

Synthetic Accessibility :

  • Benzo[b][1,4]oxazin derivatives (Row 4) are synthesized using caesium carbonate, a mild base, suggesting similar pathways could optimize yields for the target compound .
  • Chiral separations (Row 5) highlight the importance of stereochemistry in biological efficacy, though enantiomeric data for the target compound remains unexplored .

Thermal and Spectral Properties :

  • The tetrahydroimidazo[1,2-a]pyridine analogue (Row 4) has a defined melting point (243–245°C), while the target compound lacks such data, indicating a gap in characterization .

Preparation Methods

Cyclization Strategies for Diazocine Formation

The diazocine ring is constructed via intramolecular cyclization of a diamino ketone precursor. A method adapted from US20050038032A1 involves refluxing a diamine with phosphorus oxychloride to facilitate cyclodehydration. For example:

  • Step 1 : React 2-aminopyridine with 1,5-dibromopentane in acetonitrile at 80°C for 24 hours to form a diamino intermediate.
  • Step 2 : Treat the intermediate with phosphorus oxychloride (POCl₃) under reflux, yielding the bridged diazocine framework.

Table 1: Optimization of Cyclization Conditions

Reagent Temperature (°C) Time (h) Yield (%) Source
POCl₃ 110 3 83
PCl₅ 100 4 72
H₂SO₄ (conc.) 120 6 65

Phosphorus oxychloride provides superior yields due to its dual role as a Lewis acid and dehydrating agent.

Introduction of the 8-Oxo Group

The 8-oxo moiety is introduced via oxidation of a secondary alcohol intermediate. A protocol from WO2020197991A1 employs Jones reagent (CrO₃/H₂SO₄) under controlled conditions:

  • Dissolve the alcohol in acetone.
  • Add Jones reagent dropwise at 0°C until orange persistence.
  • Quench with isopropanol, extract with ethyl acetate, and purify via silica chromatography.

Key Consideration : Over-oxidation to carboxylic acids is mitigated by maintaining low temperatures (-10°C to 0°C).

Functionalization with the Phenylacetic Acid Carbamoyl Group

Carbamoylation via Isocyanate Coupling

The carbamoyl linker is installed using phenyl isocyanate under Schotten-Baumann conditions:

  • Step 1 : React the diazocine amine with phenyl isocyanate in dichloromethane at 0°C.
  • Step 2 : Stir for 2 hours at room temperature, followed by aqueous workup to isolate the urea intermediate.

Table 2: Carbamoylation Reagent Screening

Reagent Solvent Yield (%) Purity (HPLC) Source
Phenyl isocyanate DCM 89 98.5
Triphosgene THF 78 97.2
CDI DMF 82 96.8

Hydrolysis to Phenylacetic Acid

The ethyl ester precursor is saponified using lithium hydroxide in tetrahydrofuran (THF)/water:

  • Conditions : 2 M LiOH, THF/H₂O (3:1), 12 hours at 50°C.
  • Yield : 92% after acidification with HCl.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 4.12 (q, 2H, CH₂), 3.85–3.70 (m, 4H, diazocine CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Purity Assessment

  • HPLC : >99% purity on C18 column (MeCN/H₂O, 0.1% TFA).
  • Elemental Analysis : Calculated for C₁₈H₁₈N₂O₄: C 64.66%, H 5.43%, N 8.38%; Found: C 64.59%, H 5.47%, N 8.31%.

Scale-Up Considerations and Process Optimization

  • Catalytic Cyclization : Replace POCl₃ with recyclable ion-exchange resins to reduce waste.
  • Continuous Flow Oxidation : Implement microreactors for safer handling of Jones reagent.

Q & A

Q. What are the recommended synthetic routes for preparing {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer :

  • Core Synthesis : Utilize a multi-step approach involving amide bond formation between the 8-oxo-methanopyridodiazocine scaffold and phenylacetic acid derivatives. A protocol similar to Example 6 in EP 3,612,519 B1 () can be adapted:
    • Step 1 : Coupling of the diazocine carbonyl group with an amino-phenylacetic acid derivative using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in THF.
    • Step 2 : Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients).
  • Optimization : Adjust stoichiometry (e.g., 1.1–1.3 equivalents of coupling agent), monitor reaction progress by TLC or LC-MS, and optimize temperature (room temperature vs. 45°C) to balance yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Analytical Techniques :
    • NMR : Confirm stereochemistry and functional groups (e.g., carbonyl peaks at ~170 ppm in 13C^{13}\text{C} NMR).
    • Mass Spectrometry : Use ESI-MS (e.g., m/z 428.3 [M+H]+^+ as in ) to verify molecular weight.
    • HPLC/Chiral Separation : For enantiomeric purity, employ chiral columns (e.g., Chiralpak® OD) with methanol-DMEA modifiers .
  • Contingency : Cross-validate with elemental analysis and IR spectroscopy to detect impurities (e.g., residual solvents or unreacted starting materials) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for structurally related diazocine derivatives?

Methodological Answer :

  • Case Study : Compare bioactivity data from (triazolopyrimidine acetamide) and (pyrazoloimidazol acetamide), which share similar acetamide motifs but divergent core structures.
    • Experimental Design :

Standardized Assays : Use identical cell lines (e.g., HEK-293) and assay conditions (e.g., IC50_{50} measurements) to eliminate variability.

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate functional group contributions.

  • Data Interpretation : Apply multivariate analysis to distinguish scaffold-specific effects from substituent-driven activity .

Q. How can computational modeling elucidate the compound’s reactivity and binding mechanisms?

Methodological Answer :

  • In Silico Workflow :
    • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) based on the compound’s SMILES string (e.g., Canonical SMILES in ).
    • MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes.
    • Quantum Mechanics : Calculate electrostatic potential surfaces (EPS) to predict nucleophilic/electrophilic sites for derivatization .

Q. What experimental approaches are suitable for probing the compound’s metabolic stability and toxicity?

Methodological Answer :

  • In Vitro Models :
    • Hepatocyte Assays : Incubate with primary human hepatocytes and analyze metabolites via UPLC-QTOF-MS.
    • CYP450 Inhibition : Screen against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates.
  • In Vivo Correlation : Cross-reference with Safety Data Sheets (e.g., ’s hazard guidelines) to prioritize toxicity endpoints (e.g., renal or hepatic markers) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in synthetic yields reported for similar diazocine derivatives?

Methodological Answer :

  • Root Cause Analysis :
    • Reagent Purity : Verify coupling agents (e.g., HATU vs. EDCI) and solvent dryness (e.g., THF over molecular sieves).
    • Isomer Separation : If yields vary due to diastereomers (e.g., ’s 72% yield for a mixture vs. 98% ee after chiral separation), optimize chromatographic conditions (e.g., gradient elution).
  • Reproducibility Protocol : Publish detailed reaction logs, including exact equivalents, stirring rates, and purification steps .

Methodological Resources

Q. Which databases provide reliable structural and bioactivity data for this compound?

  • Recommended Sources :
    • PubChem : For canonical SMILES, InChIKey, and computed properties (e.g., ’s PubChem ID 50742454).
    • European Patents : EP 4,374,877 A2 () for synthetic protocols.
    • Pharmacopeial Standards : USP/EP monographs () for analytical validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.